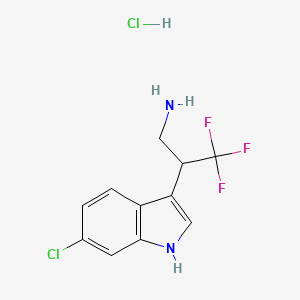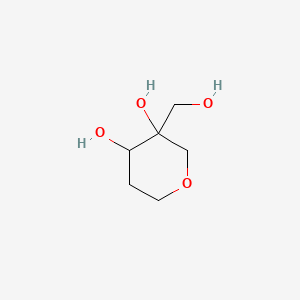
3-(Hydroxymethyl)oxane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)oxane-3,4-diol is an organic compound characterized by a six-membered ring structure containing one oxygen atom and five carbon atoms. This compound is a derivative of oxane, also known as tetrahydropyran, and features hydroxyl groups at the 3 and 4 positions, as well as a hydroxymethyl group at the 3 position. Its molecular formula is C6H12O4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)oxane-3,4-diol can be achieved through various methods. One common approach involves the oxidation of alkenes. For instance, the dihydroxylation of alkenes using osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3) can yield vicinal diols . Another method involves the ring-opening of epoxides with nucleophiles, which can introduce hydroxyl groups at specific positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The use of catalysts such as osmium tetroxide or other transition metal catalysts can facilitate the efficient conversion of alkenes to diols. Additionally, the ring-opening of epoxides using acid or base catalysts is another viable industrial method.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hydroxymethyl)oxane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming alkanes.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include osmium tetroxide (OsO4) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as hydrochloric acid (HCl) and sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted oxane derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Hydroxymethyl)oxane-3,4-diol has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It is a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Hydroxymethyl)oxane-3,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and other biomolecules, influencing their activity and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A six-membered ring with one oxygen atom, but without hydroxyl groups.
Oxane: Another name for tetrahydropyran.
2,3-Dihydroxy-4-(hydroxymethyl)oxane: A similar compound with hydroxyl groups at different positions.
Uniqueness
3-(Hydroxymethyl)oxane-3,4-diol is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical and biological properties. This configuration allows for specific interactions with enzymes and other biomolecules, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H12O4 |
|---|---|
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
3-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C6H12O4/c7-3-6(9)4-10-2-1-5(6)8/h5,7-9H,1-4H2 |
InChI-Schlüssel |
UCUVQRRLVUVETR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(C1O)(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



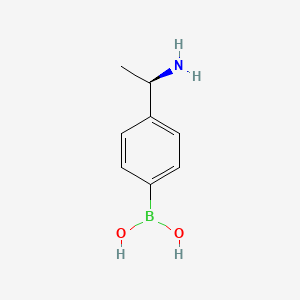
![rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid](/img/structure/B13458370.png)
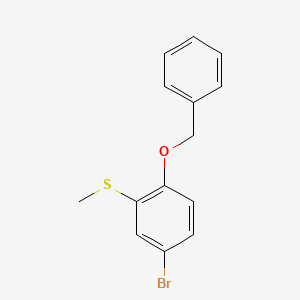
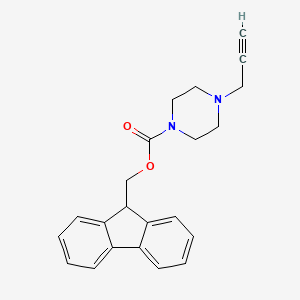
![8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13458391.png)
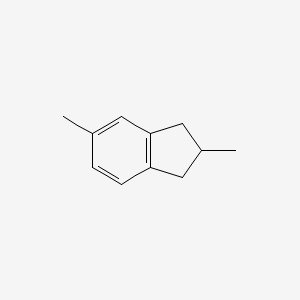




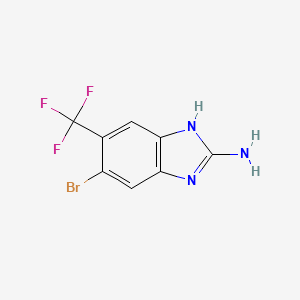
![[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid](/img/structure/B13458424.png)
